molecular formula C8H7BrClFO B14777193 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene

1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene

Cat. No.: B14777193
M. Wt: 253.49 g/mol
InChI Key: HWOAHTRROKTULK-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene is a halogenated aromatic compound with the molecular formula C8H7BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethyl group

Preparation Methods

The synthesis of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the halogen atoms and the methoxymethyl group influence the reactivity and selectivity of the compound. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the halogens make the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, can modulate their activity and lead to specific biological effects .

Comparison with Similar Compounds

1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene can be compared with other halogenated benzene derivatives, such as:

The unique combination of halogen atoms and the methoxymethyl group in this compound provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-7(11)3-2-6(9)8(5)10/h2-3H,4H2,1H3

InChI Key

HWOAHTRROKTULK-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1Cl)Br)F

Origin of Product

United States

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